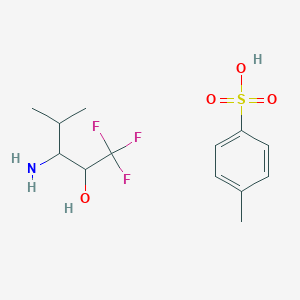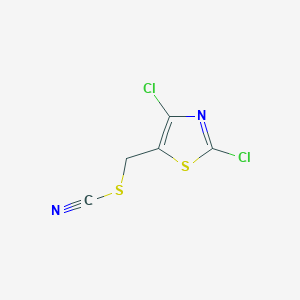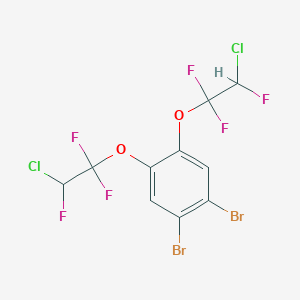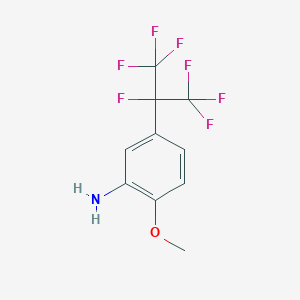
2-Methoxy-5-(perfluoroisopropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of a methoxy group and a perfluoroisopropyl group attached to an aniline core, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of 2-Methoxy-5-(perfluoroisopropyl)aniline may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-(perfluoroisopropyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as peroxydisulfate ions in an acetic acid-water medium.
Reduction: Reduction reactions may involve the use of hydrogen gas and metal catalysts under controlled conditions.
Substitution: Substitution reactions can occur at the methoxy or perfluoroisopropyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Peroxydisulfate ions in acetic acid-water medium.
Reduction: Hydrogen gas and metal catalysts (e.g., iron/nickel supported catalyst) under specific pressure and temperature conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of azobenzene derivatives, while reduction may yield the corresponding amine .
Applications De Recherche Scientifique
2-Methoxy-5-(perfluoroisopropyl)aniline has diverse applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into materials with unique properties, such as fluorinated polymers.
Pharmaceutical Development: Investigated for potential therapeutic applications due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(perfluoroisopropyl)aniline involves its interaction with molecular targets and pathways. For example, during oxidation reactions, the compound undergoes a radical mechanism leading to the formation of substituted azobenzenes . The specific molecular targets and pathways depend on the context of its application, such as in organic synthesis or pharmaceutical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyaniline: Lacks the perfluoroisopropyl group, making it less hydrophobic and less chemically stable.
5-(Perfluoroisopropyl)aniline:
Uniqueness
2-Methoxy-5-(perfluoroisopropyl)aniline is unique due to the presence of both methoxy and perfluoroisopropyl groups, which confer distinct chemical properties such as increased hydrophobicity, stability, and reactivity. These properties make it suitable for a wide range of applications in scientific research and industry.
Propriétés
IUPAC Name |
5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F7NO/c1-19-7-3-2-5(4-6(7)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJGMYGGLDTVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
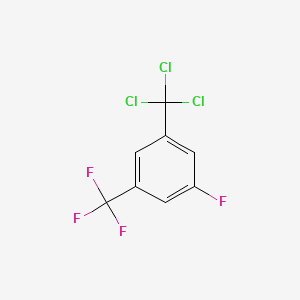
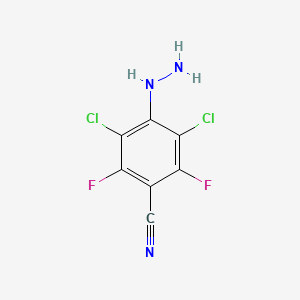
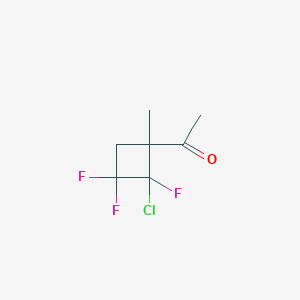
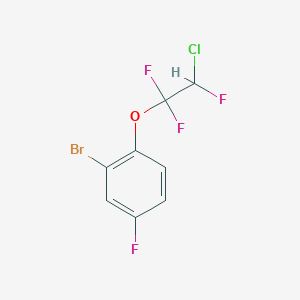
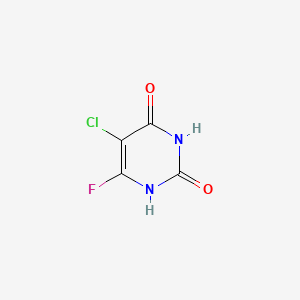
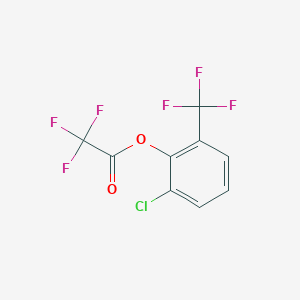
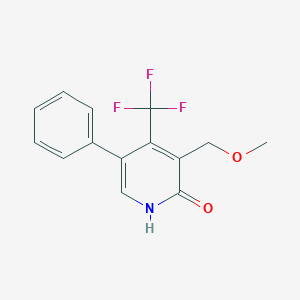
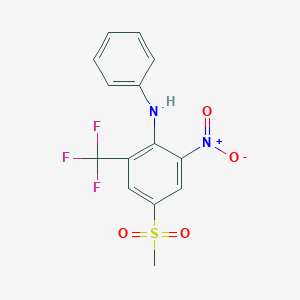
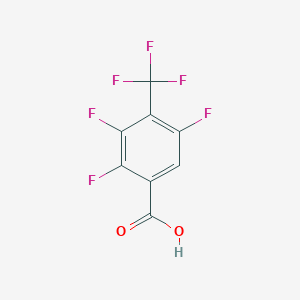
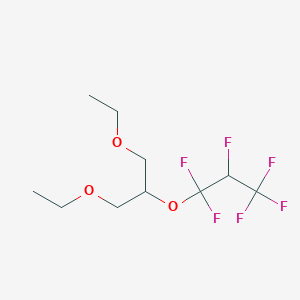
![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)
